molecular formula C22H13ClO4 B3018631 4-oxo-3-phenyl-4H-chromen-7-yl 4-chlorobenzoate CAS No. 449740-29-8

4-oxo-3-phenyl-4H-chromen-7-yl 4-chlorobenzoate

Cat. No.: B3018631
CAS No.: 449740-29-8
M. Wt: 376.79
InChI Key: CLISGGXETPCPHF-UHFFFAOYSA-N
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Description

4-oxo-3-phenyl-4H-chromen-7-yl 4-chlorobenzoate is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities. This compound is characterized by the presence of a chromenone core structure with a phenyl group at the 3-position and a 4-chlorobenzoate ester at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3-phenyl-4H-chromen-7-yl 4-chlorobenzoate typically involves the acylation of 7-hydroxy-4H-chromen-4-one with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a suitable solvent like dichloromethane at room temperature. The reaction proceeds as follows:

  • Dissolve 7-hydroxy-4H-chromen-4-one in dichloromethane.
  • Add triethylamine to the solution.
  • Slowly add 4-chlorobenzoyl chloride to the reaction mixture while stirring.
  • Allow the reaction to proceed at room temperature for 1 hour.
  • Quench the reaction with water and extract the product with dichloromethane.
  • Purify the product by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-oxo-3-phenyl-4H-chromen-7-yl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

4-oxo-3-phenyl-4H-chromen-7-yl 4-chlorobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-oxo-3-phenyl-4H-chromen-7-yl 4-chlorobenzoate involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The molecular pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-3-phenyl-4H-chromen-7-yl acetate
  • 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
  • 4-oxo-3-phenyl-4H-chromen-7-yl 2-chlorobenzoate

Uniqueness

4-oxo-3-phenyl-4H-chromen-7-yl 4-chlorobenzoate is unique due to the presence of the 4-chlorobenzoate ester group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

(4-oxo-3-phenylchromen-7-yl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClO4/c23-16-8-6-15(7-9-16)22(25)27-17-10-11-18-20(12-17)26-13-19(21(18)24)14-4-2-1-3-5-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLISGGXETPCPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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